

## AT9283: A Multi-Targeted Kinase Inhibitor for Myeloproliferative Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

AT9283 is a potent, multi-targeted small molecule inhibitor with significant therapeutic potential in the research of myeloproliferative neoplasms (MPNs).[1][2] Constitutively activated Janus kinase 2 (JAK2), particularly the JAK2 V617F mutation, is a primary pathogenic driver in a majority of MPN cases, making it a key therapeutic target.[1][3] AT9283 distinguishes itself by not only potently inhibiting JAK2 and its common mutations but also targeting Aurora kinases A and B, which are crucial regulators of mitosis and are often overexpressed in hematological malignancies.[1][4] This dual mechanism of action, inhibiting both the primary proliferative signaling pathway and the machinery of cell division, suggests a combinatorial therapeutic efficacy within a single agent.[1] This technical guide provides a comprehensive overview of AT9283, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

# Core Data Summary In Vitro Kinase Inhibition

**AT9283** has demonstrated potent inhibitory activity against several key kinases implicated in cancer pathogenesis. The half-maximal inhibitory concentrations (IC50) are summarized below.



| Kinase Target       | IC50 (nM) | Reference(s) |
|---------------------|-----------|--------------|
| JAK2                | 1.2       | [1]          |
| JAK3                | 1.1       | [1]          |
| Aurora A            | ~3        | [4][5]       |
| Aurora B            | ~3        | [4][5]       |
| ABL1 (T315I mutant) | 4         | [4]          |
| Wild-type ABL1      | 110       | [4]          |

#### **Cellular Activity in Myeloproliferative Disorder Models**

**AT9283** has shown significant anti-proliferative and pro-apoptotic effects in various MPN-relevant cell lines.

| Cell Line       | Key Features             | Effect of AT9283                                               | Reference(s) |
|-----------------|--------------------------|----------------------------------------------------------------|--------------|
| HEL             | JAK2 V617F<br>homozygous | Potent inhibition of proliferation and JAK2-related signaling. | [3]          |
| SET-2           | JAK2 V617F               | Inhibition of cell growth through JAK inhibition.              | [3]          |
| Ba/F3-ETV6-JAK2 | ETV6-JAK2 fusion         | Potent inhibition of proliferation.                            | [6]          |

#### **Clinical Trial Data in Myelofibrosis**

A Phase I/II clinical trial (NCT00522990) investigated the safety and efficacy of **AT9283** in patients with relapsed/refractory leukemias or myelofibrosis.[1][7][8]



| Parameter                          | Finding                                                                                                  | Reference(s) |
|------------------------------------|----------------------------------------------------------------------------------------------------------|--------------|
| Maximum Tolerated Dose (MTD)       | 324 mg/m²/72h continuous intravenous infusion                                                            | [1][2]       |
| Dose-Limiting Toxicities (DLTs)    | Myocardial infarction, hypertension, cardiomyopathy, tumor lysis syndrome, pneumonia, multiorgan failure | [1][2]       |
| Clinical Activity in Myelofibrosis | Transient reductions in hepatosplenomegaly, but no sustained evidence of treatment benefit.              | [1]          |

### **Signaling Pathways and Mechanism of Action**

**AT9283** exerts its anti-neoplastic effects through the dual inhibition of the JAK/STAT signaling pathway and the Aurora kinase-mediated cell cycle regulation.

#### **JAK2/STAT5** Signaling Pathway Inhibition

Constitutive activation of JAK2 in MPNs leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation and survival. **AT9283** directly inhibits JAK2, thereby preventing the phosphorylation of STAT5 and blocking this critical pro-survival signaling cascade.[3]











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I and pharmacodynamic study of AT9283, a small-molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Aurora kinase inhibitors: Progress towards the clinic PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora Kinase Inhibitors: Current Status and Outlook PMC [pmc.ncbi.nlm.nih.gov]
- 6. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Study to Assess the Safety of Escalating Doses of AT9283, in Patients With Leukemias |
   Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [AT9283: A Multi-Targeted Kinase Inhibitor for Myeloproliferative Disorder Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605657#at9283-for-myeloproliferative-disorder-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com